1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid
Overview
Description
The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Chemical Reactions Analysis
The Boc group can be removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile . The stepwise removal of Boc is achieved by treatment with acid .Scientific Research Applications
Natural and Synthetic Applications
Natural Neo Acids and Derivatives 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid, due to its tert-butyl group(s), shares similarities with natural and synthetic neo fatty acids, neo alkanes, and their derivatives. These compounds, identified from various natural sources like plants, algae, and microorganisms, exhibit diverse biological activities. They are promising for chemical preparations as antioxidants and for their anticancer, antimicrobial, and antibacterial properties. The neo fatty acid derivatives also find applications in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Biocatalyst Inhibition and Mitigation
Understanding Biocatalyst Inhibition Carboxylic acids, like this compound, can inhibit microbial growth at lower concentrations than desired in fermentative production. Such acids are used as food preservatives due to their microbial inhibition potency. The review discusses the impact of saturated, straight-chain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae and explores metabolic engineering strategies to enhance microbial robustness against these acids (Jarboe, Royce, & Liu, 2013).
Extraction and Purification Technologies
Liquid-Liquid Extraction of Carboxylic Acids The review covers solvent developments for liquid-liquid extraction (LLX) of carboxylic acids, emphasizing the need for efficient recovery of these acids from diluted aqueous streams for applications like bio-based plastics. It discusses solvent categories like nitrogen-based, phosphorous-based extractants, and ionic liquids, along with solvent property models aiding in solvent selection and regeneration strategies for LLX processes (Sprakel & Schuur, 2019).
Anticancer Applications
Cinnamic Acid Derivatives in Anticancer Research Cinnamic acid derivatives, structurally related to this compound, have garnered attention due to their anticancer potentials. The review chronicles the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives, emphasizing their underutilized potential in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid is the amino group in organic compounds . This compound, also known as a Boc-protected amino acid, is used as a protecting group in organic synthesis .
Mode of Action
The compound interacts with its target through a process known as protection . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amino group from unwanted reactions during subsequent steps in the synthesis .
Biochemical Pathways
The compound affects the synthesis pathway of organic compounds. By protecting the amino group, it allows for selective bond formation while minimizing competing reactions with reactive functional groups . This is particularly important in the synthesis of complex molecules where multiple reactive sites are present .
Pharmacokinetics
ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its structure and the nature of the Boc group. The Boc group is known for its stability, which could potentially affect the compound’s bioavailability .
Result of Action
The result of the compound’s action is the formation of a protected amino acid . This allows for selective reactions to occur at other sites in the molecule during subsequent steps in the synthesis . The Boc group can be removed later in the synthesis process using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the process of adding the Boc group to amines requires aqueous conditions and a base . Additionally, the removal of the Boc group requires the presence of strong acids . Therefore, the compound’s action, efficacy, and stability are highly dependent on the chemical environment.
Future Directions
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Future research could focus on improving the efficiency and selectivity of Boc deprotection .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMGJNQZIAVFJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623629 | |
Record name | 1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455955-08-5 | |
Record name | 1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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